Cas no 2639444-12-3 (Tert-butyl 3-amino-2-(methylamino)benzoate)

Tert-butyl 3-amino-2-(methylamino)benzoate structure
2639444-12-3 structure
商品名:Tert-butyl 3-amino-2-(methylamino)benzoate
CAS番号:2639444-12-3
MF:C12H18N2O2
メガワット:222.283523082733
CID:5641878
PubChem ID:165901591

Tert-butyl 3-amino-2-(methylamino)benzoate 化学的及び物理的性質

名前と識別子

    • EN300-27782410
    • 2639444-12-3
    • tert-butyl 3-amino-2-(methylamino)benzoate
    • Tert-butyl 3-amino-2-(methylamino)benzoate
    • インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)8-6-5-7-9(13)10(8)14-4/h5-7,14H,13H2,1-4H3
    • InChIKey: GDQXXHBPIZBGHI-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC=C(C=1NC)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 222.136827821g/mol
  • どういたいしつりょう: 222.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 64.4Ų

Tert-butyl 3-amino-2-(methylamino)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27782410-0.1g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-27782410-1.0g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-27782410-2.5g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-27782410-0.25g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
0.25g
$985.0 2025-03-19
Enamine
EN300-27782410-10.0g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-27782410-5g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3
5g
$3105.0 2023-09-09
Enamine
EN300-27782410-0.05g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-27782410-5.0g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
5.0g
$3105.0 2025-03-19
Enamine
EN300-27782410-0.5g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3 95.0%
0.5g
$1027.0 2025-03-19
Enamine
EN300-27782410-10g
tert-butyl 3-amino-2-(methylamino)benzoate
2639444-12-3
10g
$4606.0 2023-09-09

Tert-butyl 3-amino-2-(methylamino)benzoate 関連文献

Related Articles

Tert-butyl 3-amino-2-(methylamino)benzoateに関する追加情報

Tert-butyl 3-amino-2-(methylamino)benzoate: A Comprehensive Overview

Tert-butyl 3-amino-2-(methylamino)benzoate, with the CAS number 2639444-12-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as tert-butyl (E)-3-amino-2-(methylamino)benzoate, is characterized by its unique structure and potential applications in drug development and material science.

The molecular structure of tert-butyl 3-amino-2-(methylamino)benzoate consists of a benzoic acid derivative with substituents at positions 2 and 3 on the benzene ring. The substituents include an amino group (-NH₂) at position 3 and a methylamino group (-NMe₂) at position 2, with the tert-butyl group (-OC(CH₃)₃) attached to the carboxylic acid moiety. This arrangement imparts specific electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the potential of tert-butyl 3-amino-2-(methylamino)benzoate as a precursor for synthesizing bioactive compounds. For instance, researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. The compound's ability to act as a chelating agent or a ligand in metalloenzyme inhibition has been extensively investigated, particularly in the context of its interaction with copper and iron ions, which are often implicated in oxidative stress-related diseases.

In terms of synthesis, several methods have been reported for the preparation of tert-butyl 3-amino-2-(methylamino)benzoate. One common approach involves the Friedel-Crafts acylation reaction, where tert-butyl chloride reacts with an activated benzene derivative under acidic conditions. Another method employs nucleophilic aromatic substitution, leveraging the electron-withdrawing effects of amino groups to facilitate substitution at specific positions on the aromatic ring.

The physical properties of tert-butyl 3-amino-2-(methylamino)benzoate are also noteworthy. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions, including Suzuki couplings and Heck reactions, where it can serve as a directing group or a protective ester.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of tert-butyl 3-amino-2-(methylamino)benzoate. These studies have provided insights into its potential as a ligand in coordination chemistry and its role in stabilizing metalloproteins through specific hydrogen bonding interactions.

In conclusion, tert-butyl 3-amino-2-(methylamino)benzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with its potential for further functionalization, make it an invaluable tool in modern chemical research.

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